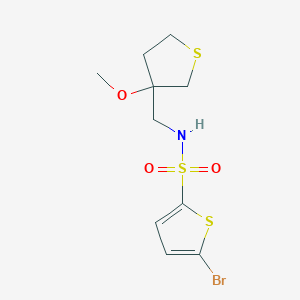

5-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Urease Inhibition and Antibacterial Applications

A study by Noreen et al. (2017) outlines a facile synthesis method for thiophene sulfonamide derivatives, including structures related to 5-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide, via Suzuki cross coupling reaction. These compounds displayed significant urease inhibition activity, with specific derivatives showing higher activity than the standard thiourea, suggesting potential applications in treating diseases caused by urease-producing bacteria. Additionally, these derivatives exhibited hemolytic and antibacterial activities, indicating their potential as antibacterial agents (Noreen et al., 2017).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) reported on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with thiophene sulfonamide-related groups. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy in cancer treatment. Their good fluorescence properties and appropriate photodegradation quantum yields make them suitable as Type II photosensitizers, which are vital for the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

CCR4 Receptor Antagonists Discovery

A study by Kindon et al. (2017) on the discovery of potent and bioavailable CCR4 receptor antagonists identified a hit compound, N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide 1, from a high-throughput screen. This compound, related to 5-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide, served as an excellent starting point for the development of CCR4 receptor antagonist candidate drugs, highlighting the potential of thiophene sulfonamide derivatives in developing treatments for conditions mediated by the CCR4 receptor (Kindon et al., 2017).

Solubilization and Partitioning Studies

Research by Saeed et al. (2017) explored the solubilization of thiophene derivatives, such as 5-bromothiophene-2-sulfonamide, by micellar solutions of the anionic surfactant Sodium dodecyl sulphate (SDS). This study provides insights into the interactions between thiophene sulfonamide derivatives and surfactants, which could have implications for their formulation and delivery in pharmaceutical applications (Saeed et al., 2017).

properties

IUPAC Name |

5-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S3/c1-15-10(4-5-16-7-10)6-12-18(13,14)9-3-2-8(11)17-9/h2-3,12H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVCKZRCJGELIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNS(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)

![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)

![1-(4-Ethylphenyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)

![7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2371405.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2371409.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(p-tolylthio)acetamide](/img/structure/B2371410.png)

![3-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2371412.png)

![4-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2371413.png)